

Vps34-IN-2: A Selective Vps34 Inhibitor for Advanced Research

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Compound of Interest

Compound Name: Vps34-IN-2

Cat. No.: B560552

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking. It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger. PtdIns(3)P plays a pivotal role in the initiation of autophagy and in the regulation of endosomal sorting by recruiting specific effector proteins. Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.

Vps34-IN-2 is a novel, potent, and highly selective inhibitor of Vps34. Its specificity for Vps34 over other PI3K isoforms and protein kinases makes it an invaluable tool for elucidating the precise cellular functions of Vps34 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of **Vps34-IN-2**, including its inhibitory activity, cellular effects, and detailed protocols for its use in key experimental assays.

Data Presentation

Quantitative Inhibitory Activity of Vps34-IN-2

The inhibitory potency and selectivity of **Vps34-IN-2** have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Target	Assay Type	IC50 (nM)	Reference
Vps34	Enzymatic Assay	2	[1]
Vps34	GFP-FYVE Cellular Assay	82	[1]

Table 1: Potency of **Vps34-IN-2** against Vps34.

Kinase Isoform	IC50 (μM)	Reference
PI3Kα	2.7	[1]
PI3Kβ	4.5	[1]
PI3Kδ	2.5	[1]
PI3Kγ	>10	[1]
mTOR	>10	[1]

Table 2: Selectivity profile of **Vps34-IN-2** against Class I PI3Ks and mTOR.

In Vivo Pharmacokinetic Properties of Vps34-IN-2

Parameter	Value	Species	Dosing Route	Reference
Bioavailability	85%	Not Specified	Oral (po)	[1]
Tmax	0.5 hours	Not Specified	Oral (po)	[1]
Plasma Clearance	2.3 L/h/kg	Not Specified	Intravenous (iv)	[1]

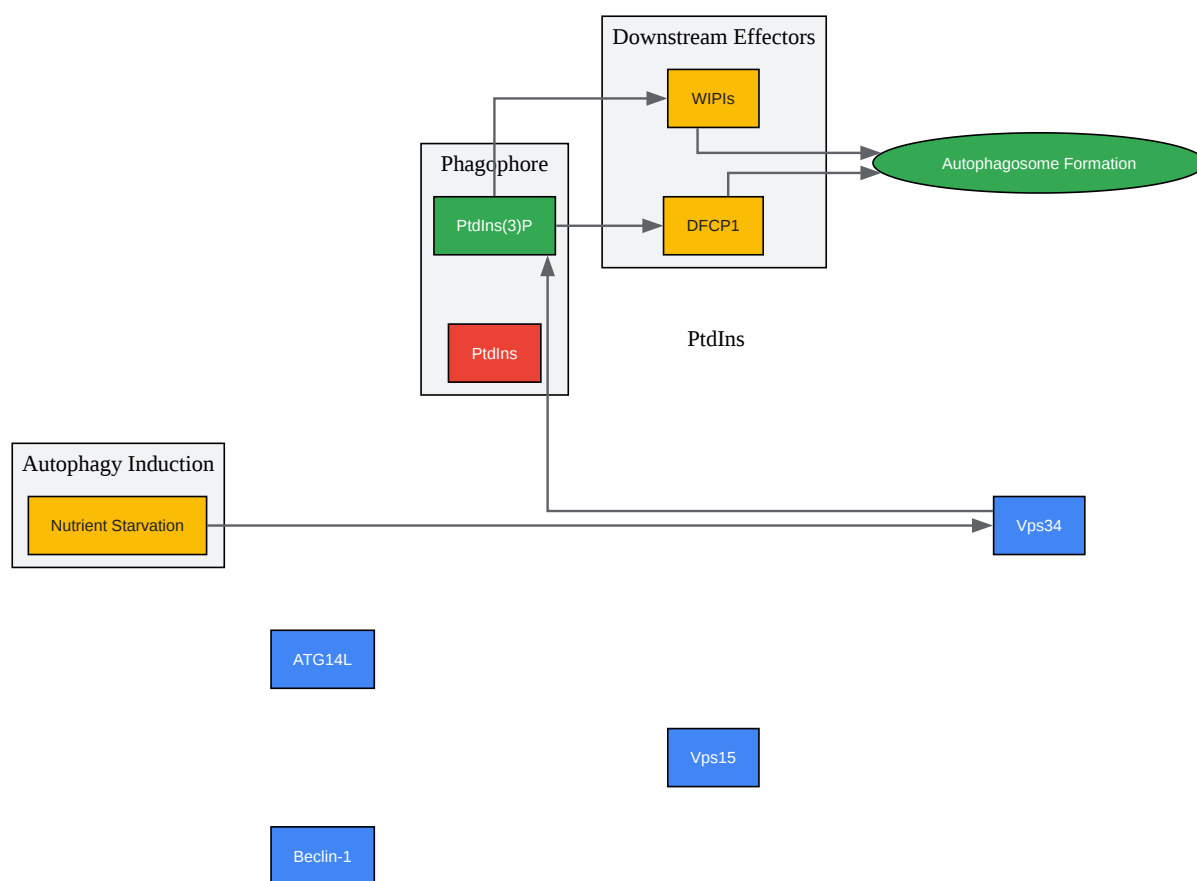
Table 3: In vivo pharmacokinetic parameters of **Vps34-IN-2**.

Signaling Pathways

Vps34 functions within two distinct multiprotein complexes, Complex I and Complex II, which direct its activity towards autophagy and endosomal trafficking, respectively.

Vps34 Signaling in Autophagy (Complex I)

Vps34 Complex I, consisting of Vps34, Vps15, Beclin-1, and ATG14L, is essential for the initiation of autophagy. Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore assembly site (PAS). There, Vps34 generates PtdIns(3)P, which acts as a docking site for downstream effectors like WIPI (WD-repeat protein interacting with phosphoinositides) and DFCP1 (double FYVE-containing protein 1). This recruitment is a critical step for the elongation and closure of the autophagosome.

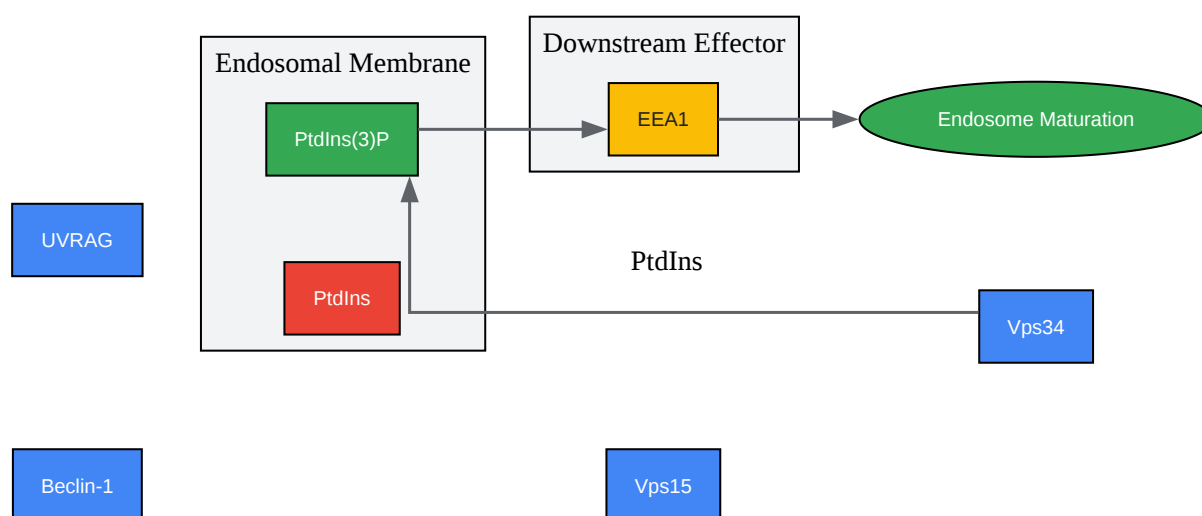


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Vps34 Complex I in Autophagy Initiation.

Vps34 Signaling in Endosomal Trafficking (Complex II)

Vps34 Complex II is composed of Vps34, Vps15, Beclin-1, and UVRAG. This complex is primarily involved in the regulation of endosomal trafficking, including endosome maturation and the sorting of cargo for degradation in lysosomes. Complex II is recruited to endosomal membranes where the Vps34-generated PtdIns(3)P recruits effector proteins such as EEA1 (Early Endosome Antigen 1), which facilitates the fusion of vesicles with early endosomes.



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Vps34 Complex II in Endosomal Trafficking.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of **Vps34-IN-2** are provided below.

In Vitro Vps34 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of **Vps34-IN-2** on the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

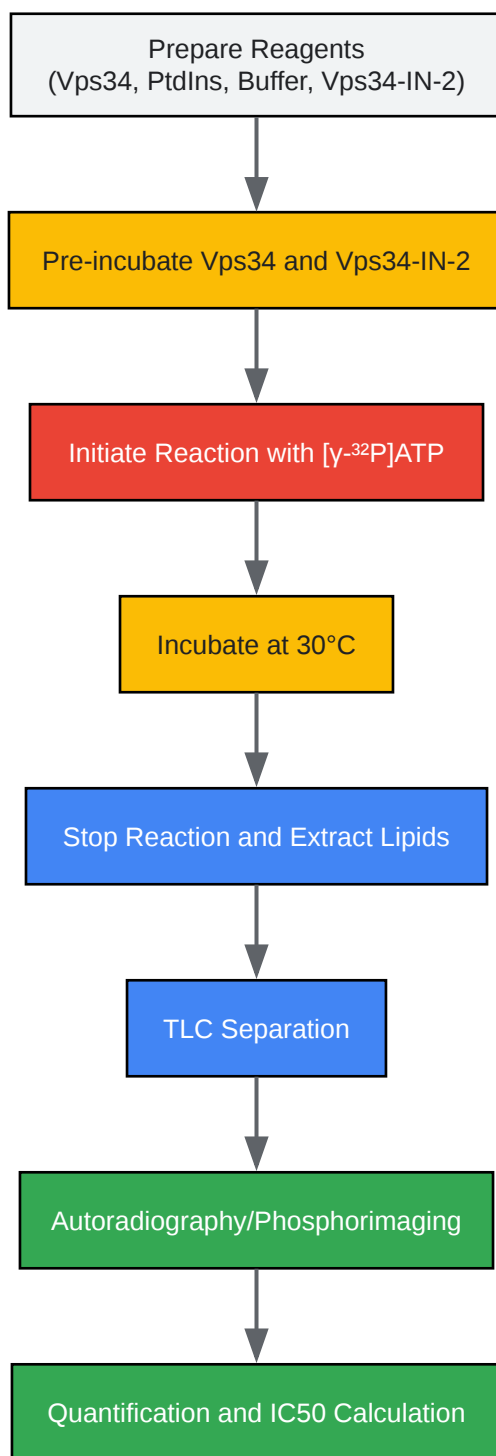
Materials:

- Recombinant Vps34/Vps15 complex
- Phosphatidylinositol (PtdIns) liposomes
- [γ - 32 P]ATP
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- **Vps34-IN-2** dissolved in DMSO
- TLC plates (Silica Gel 60)
- TLC running buffer (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water)
- Phosphorimager or autoradiography film

Procedure:

- Prepare PtdIns liposomes by sonication or extrusion.
- In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the PtdIns liposomes in kinase assay buffer.
- Add varying concentrations of **Vps34-IN-2** (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding [γ - 32 P]ATP to a final concentration of 10-100 μ M.
- Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
- Stop the reaction by adding a solution of 1M HCl.
- Extract the lipids using a mixture of chloroform and methanol.
- Spot the lipid-containing organic phase onto a TLC plate.
- Develop the TLC plate using the running buffer to separate the lipids.

- Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PtdIns(3)P.
- Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value for **Vps34-IN-2**.



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Workflow for the In Vitro Vps34 Kinase Assay.

GFP-FYVE Cellular Assay

This cell-based assay measures the effect of **Vps34-IN-2** on the intracellular localization of a PtdIns(3)P-binding probe, providing a readout of Vps34 activity in a cellular context. The FYVE domain specifically binds to PtdIns(3)P, and a GFP-tagged tandem FYVE domain (GFP-2xFYVE) will localize to endosomal membranes where PtdIns(3)P is abundant. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels and a subsequent dispersal of the GFP-FYVE probe from punctate endosomal structures into the cytoplasm.

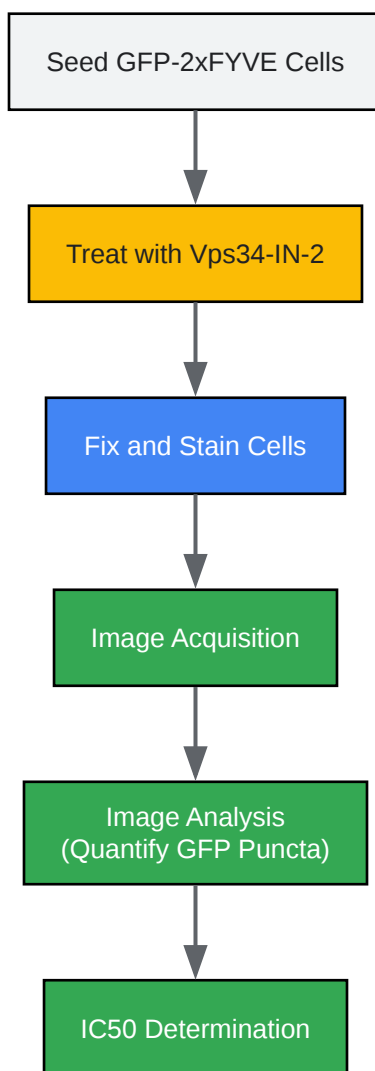
Materials:

- Cells stably or transiently expressing a GFP-2xFYVE probe (e.g., U2OS or HeLa cells)
- Complete cell culture medium
- **Vps34-IN-2** dissolved in DMSO
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining (optional)
- High-content imaging system or fluorescence microscope

Procedure:

- Seed the GFP-2xFYVE expressing cells into a multi-well imaging plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Vps34-IN-2** (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).
- Wash the cells with PBS.

- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells again with PBS.
- If desired, stain the nuclei with DAPI.
- Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
- Analyze the images to quantify the localization of the GFP-FYVE probe. This can be done by measuring the intensity of GFP puncta or the ratio of punctate to diffuse cytoplasmic fluorescence.
- Plot the quantitative data against the concentration of **Vps34-IN-2** to determine the cellular IC50 value.



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Workflow for the GFP-FYVE Cellular Assay.

LC3-II Western Blot for Autophagy Flux

This assay is used to monitor the effect of **Vps34-IN-2** on autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction. To measure autophagic flux (the rate of autophagy), the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes.

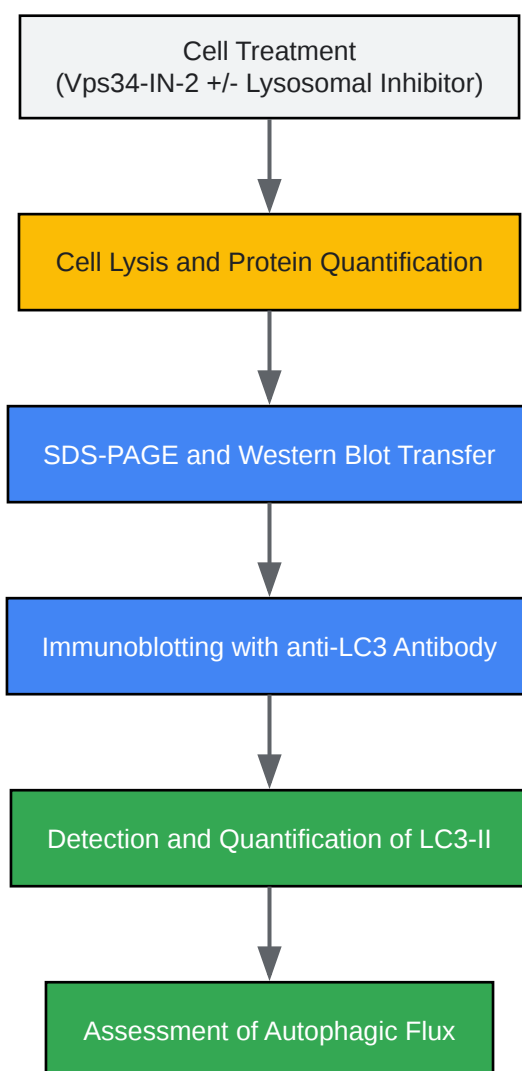
Materials:

- Cells of interest
- Complete cell culture medium
- **Vps34-IN-2** dissolved in DMSO
- Lysosomal inhibitor (e.g., Bafilomycin A1)
- RIPA buffer or other suitable lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and western blot transfer system
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against LC3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for western blots

Procedure:

- Seed cells and grow to the desired confluency.
- Treat cells with **Vps34-IN-2** at the desired concentration and for the desired time. Include a vehicle control (DMSO).
- For the last 2-4 hours of the **Vps34-IN-2** treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Also include a control with the lysosomal inhibitor alone.
- Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE using a gel with appropriate acrylamide concentration to resolve LC3-I and LC3-II (typically 12-15%).
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. Inhibition of Vps34 is expected to reduce autophagic flux.



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Workflow for LC3-II Western Blotting.

Conclusion

Vps34-IN-2 is a powerful and selective chemical probe for studying the multifaceted roles of Vps34 in cellular physiology and disease. Its high potency and selectivity, combined with favorable in vivo properties, make it an excellent tool for both basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of **Vps34-IN-2** in a variety of experimental settings, ultimately advancing our understanding of Vps34 biology and its potential as a therapeutic target.

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References

- 1. medchemexpress.com [medchemexpress.com]
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